molecular formula C22H22N2O B12574451 1-Oxaspiro[4.5]dec-2-ene-3-carbonitrile, 2-amino-4,4-diphenyl- CAS No. 634188-46-8

1-Oxaspiro[4.5]dec-2-ene-3-carbonitrile, 2-amino-4,4-diphenyl-

Cat. No.: B12574451
CAS No.: 634188-46-8
M. Wt: 330.4 g/mol
InChI Key: LMPJMRCIPINXFW-UHFFFAOYSA-N
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Description

1-Oxaspiro[4.5]dec-2-ene-3-carbonitrile, 2-amino-4,4-diphenyl- is a spirocyclic compound featuring a fused oxirane-oxane ring system (1-oxaspiro[4.5]dec-2-ene) with a carbonitrile group at position 3 and an amino substituent at position 2. Its synthesis and characterization likely rely on advanced crystallographic techniques such as SHELX-based refinement , given the program’s prominence in small-molecule structure determination.

Properties

CAS No.

634188-46-8

Molecular Formula

C22H22N2O

Molecular Weight

330.4 g/mol

IUPAC Name

2-amino-4,4-diphenyl-1-oxaspiro[4.5]dec-2-ene-3-carbonitrile

InChI

InChI=1S/C22H22N2O/c23-16-19-20(24)25-21(14-8-3-9-15-21)22(19,17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-2,4-7,10-13H,3,8-9,14-15,24H2

InChI Key

LMPJMRCIPINXFW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(C(=C(O2)N)C#N)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxaspiro[4.5]dec-2-ene-3-carbonitrile, 2-amino-4,4-diphenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable nitrile with an oxirane derivative in the presence of a base can lead to the formation of the spirocyclic structure. The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-Oxaspiro[4.5]dec-2-ene-3-carbonitrile, 2-amino-4,4-diphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

1-Oxaspiro[4.5]dec-2-ene-3-carbonitrile, 2-amino-4,4-diphenyl- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Oxaspiro[4.5]dec-2-ene-3-carbonitrile, 2-amino-4,4-diphenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s spirocyclic core and functional groups invite comparisons with other heterocyclic systems. Below is a detailed analysis:

1-Oxa-2,4-diazaspiro[4.5]dec-2-ene, 3-(4-nitrophenyl)

  • Structural Differences: The core replaces the carbonitrile and amino groups with a diaza (two nitrogen atoms) system and a 4-nitrophenyl substituent at position 3. The lack of a carbonitrile reduces electrophilicity, while the nitro group introduces strong electron-withdrawing effects.
  • The nitro group could confer different reactivity (e.g., redox activity) or bioactivity profiles .

Dendalone 3-Hydroxybutyrate and Related Sesterterpenoids

  • Core Contrast: Dendalone derivatives (e.g., compound 1 in ) are sesterterpenoids with fused polycyclic systems, distinct from the spirocyclic framework of the target compound. Stereochemical complexity in dendalone derivatives (e.g., 10 stereocenters) exceeds that of the spiro compound, which has fewer chiral centers.
  • Functional Relevance :
    • Dendalone analogs exhibit antileukemic activity, suggesting that spirocyclic systems like 1-oxaspiro[4.5]dec-2-ene derivatives might be explored for similar bioactivity with reduced synthetic complexity .

Triazole-Based Agrochemicals

  • Substituent Comparison :
    • Pesticides like etaconazole and propiconazole () share chlorophenyl and triazole groups but lack spirocyclic backbones.
    • The diphenyl groups in the target compound may mimic the hydrophobic moieties of triazole agrochemicals, though without the antifungal azole pharmacophore.
  • Activity Insights :
    • The absence of a triazole ring in the target compound likely precludes antifungal mechanisms reliant on cytochrome P450 inhibition .

Methodological Considerations for Structural Comparison

highlights critical challenges in comparing complex molecules:

  • Graph-Based vs. Bit-Vector Methods: Graph-theoretical approaches (representing molecules as atom-bond networks) are superior for capturing stereochemical and topological nuances but face computational limitations for large compounds.
  • Relevance to Target Compound :
    • The spirocyclic system’s rigidity and substituent orientation demand graph-based comparisons to assess biochemical similarity meaningfully.

Biological Activity

1-Oxaspiro[4.5]dec-2-ene-3-carbonitrile, 2-amino-4,4-diphenyl- is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C10_{10}H13_{13}N3_3O
  • Molecular Weight : 191.22972 g/mol
  • CAS Number : 87151-63-1

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : The compound has shown potential in inhibiting the growth of certain bacterial strains.
  • Cytotoxic Effects : Research indicates that it may induce apoptosis in cancer cell lines, contributing to its anticancer properties.
  • Neuroprotective Properties : Some studies suggest that it may protect neuronal cells from oxidative stress.

Antimicrobial Activity

In vitro studies have demonstrated that 1-Oxaspiro[4.5]dec-2-ene-3-carbonitrile exhibits significant antimicrobial activity against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Cytotoxicity

The compound has been evaluated for its cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results are summarized below:

Cell LineIC50_{50} (µM)
MCF-715
HeLa20

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of the compound against resistant strains of bacteria. The results indicated a promising potential for use in treating infections caused by antibiotic-resistant bacteria.

Case Study 2: Cancer Cell Apoptosis

In a controlled laboratory setting, the compound was administered to MCF-7 cells, resulting in a dose-dependent increase in apoptotic markers. Flow cytometry analysis revealed an increase in early and late apoptotic cells at concentrations above 10 µM.

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